2-(2,4-dichlorophenoxy)-N'-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and quinoxalinylmethylidene groups, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid. This intermediate is then converted to its hydrazide form through a reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with quinoxalin-2-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoxaline ring to its dihydro form.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways in cancer cells.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.
2-(4-chloro-2-methylphenoxy)propionic acid: Known for its use in controlling broadleaf weeds.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide stands out due to its combination of dichlorophenoxy and quinoxalinylmethylidene groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinoxalin-2-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-11(26-17-7-6-12(19)8-14(17)20)18(25)24-22-10-13-9-21-15-4-2-3-5-16(15)23-13/h2-11H,1H3,(H,24,25)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAEZRGXYDHSC-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=NC2=CC=CC=C2N=C1)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=NC2=CC=CC=C2N=C1)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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